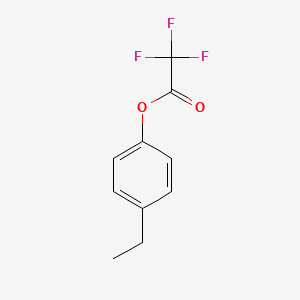
Acetic acid, trifluoro-, 4-ethylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylphenyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C10H9F3O2 It is a derivative of trifluoroacetic acid and is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a trifluoroacetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylphenyl 2,2,2-trifluoroacetate typically involves the esterification of 4-ethylphenol with trifluoroacetic acid or its derivatives. One common method is the reaction of 4-ethylphenol with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of 4-Ethylphenyl 2,2,2-trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions: 4-Ethylphenyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 4-ethylphenol and trifluoroacetic acid.
Substitution Reactions: The trifluoroacetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl group on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 4-Ethylphenol and trifluoroacetic acid.
Substitution: Various substituted phenyl derivatives.
Oxidation: 4-Ethylbenzaldehyde or 4-Ethylbenzoic acid.
科学的研究の応用
4-Ethylphenyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Ethylphenyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function through covalent or non-covalent interactions.
類似化合物との比較
Ethyl trifluoroacetate: Similar in structure but lacks the phenyl ring.
4-Methylphenyl 2,2,2-trifluoroacetate: Similar but with a methyl group instead of an ethyl group on the phenyl ring.
Phenyl 2,2,2-trifluoroacetate: Lacks the ethyl group on the phenyl ring.
Uniqueness: 4-Ethylphenyl 2,2,2-trifluoroacetate is unique due to the presence of both an ethyl group and a trifluoroacetate moiety attached to a phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC名 |
(4-ethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-2-7-3-5-8(6-4-7)15-9(14)10(11,12)13/h3-6H,2H2,1H3 |
InChIキー |
XKNYPCCGMLNRFC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


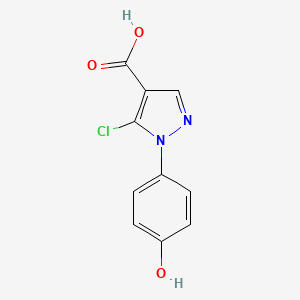
![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)

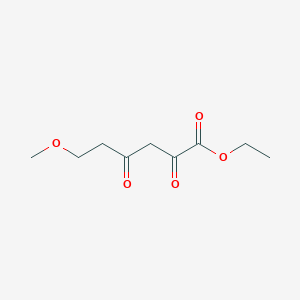
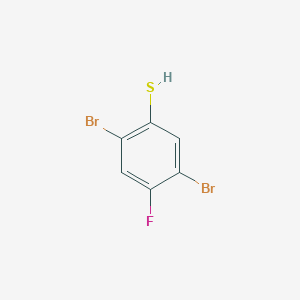
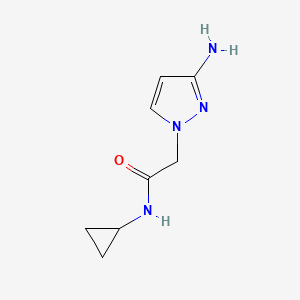
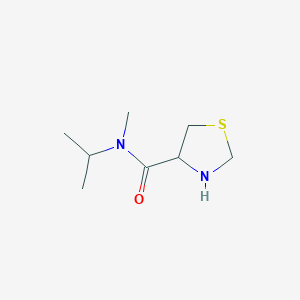
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
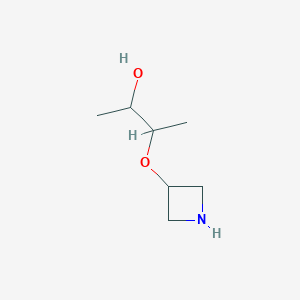

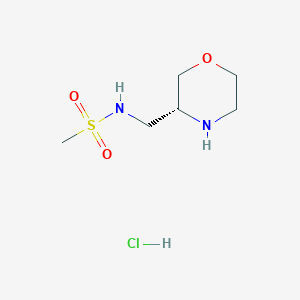
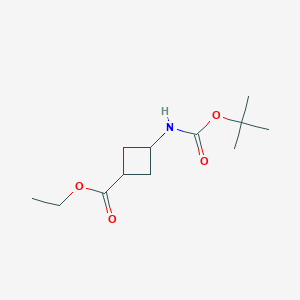
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
